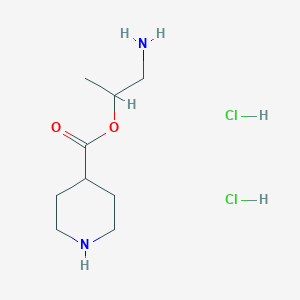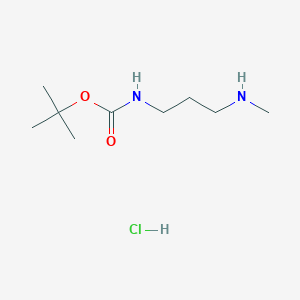
1-(Boc-amino)-3-(methylamino)propane Hydrochloride
説明
“1-(Boc-amino)-3-(methylamino)propane Hydrochloride” is a heterocyclic organic compound . It is also known as 1-Boc-Amino-2-methylaminoethane hydrochloride, N-Boc-2-Methylamino-ethylamine hydrochloride, and N-tert-Butoxycarbonyl-2-methylamino-ethylamine hydrochloride . The molecular weight of this compound is 210.7 and its molecular formula is C8H18N2O2.HCl .
Synthesis Analysis
The synthesis of “1-(Boc-amino)-3-(methylamino)propane Hydrochloride” involves the use of Boc protecting groups . The Boc group is added to the amine using Di-tert-butyl decarbonate, which is a great electrophile for a nucleophilic addition of the amine . The reaction involves a typical nucleophilic addition-elimination, forming a tetrahedral intermediate . In the elimination step, a carbonate ion is expelled, and it can either deprotonate the amine or undergo a spontaneous decarboxylation yielding a strong base tert-butoxide .Molecular Structure Analysis
The molecular structure of “1-(Boc-amino)-3-(methylamino)propane Hydrochloride” consists of a Boc-protected amine group and a methylamino group attached to a propane chain .Chemical Reactions Analysis
The Boc group in “1-(Boc-amino)-3-(methylamino)propane Hydrochloride” can be removed using a strong acid such as trifluoracetic acid (TFA) . The first step involves protonation of the carbonyl oxygen, resulting in a resonance-stabilized ion . The resonance stabilization puts a partial positive charge on the oxygen bonded to the tert-butyl group, facilitating its cleavage . The resulting carbocation can be stabilized by undergoing an elimination by the trifluoroacetate ion .科学的研究の応用
Design and Synthesis of Conformationally Restricted Glutamic Acid Analogues : Research on the design, synthesis, and pharmacological evaluation of conformationally restricted analogues of alpha-amino acids, such as 2-azanorbornane-3-exo,5-endo-dicarboxylic acid, intended as mimics of the folded glutamic acid conformation, demonstrates the interest in manipulating amino acid structures for medicinal chemistry applications (Bunch et al., 2003).
Endosomolytic Polymers from Poly(amido-amine)s : The study on poly(amido-amine)s (PAAs) carrying ter-amino groups and their physicochemical and biological properties illustrates the potential of modified amino compounds in creating endosomolytic polymers, which could have implications for drug delivery systems (Ferruti et al., 2000).
Synthetic Methodologies Involving Amino and Alcohol Function Interchange : The asymmetric synthesis of pseudoephedrine from (2S,3S)-3-phenyloxiran-2-ylmethanol, involving a stereospecific interchange of amino and alcohol functions, showcases the synthetic utility of compounds with amino functionalities in producing important pharmaceuticals (Testa et al., 2001).
Amino Protected Linear Poly(amido-amines) : The development of beaded, hydrophilic cross-linked aminoalkyl polydimethylacrylamide supports for peptide synthesis, using amino protection strategies, highlights the relevance of amino-protected compounds in peptide and protein research, as well as in the production of peptide-resin conjugates for antibody production (Kanda et al., 2009).
特性
IUPAC Name |
tert-butyl N-[3-(methylamino)propyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-6-10-4;/h10H,5-7H2,1-4H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHKFPWJJYTAGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Boc-amino)-3-(methylamino)propane Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



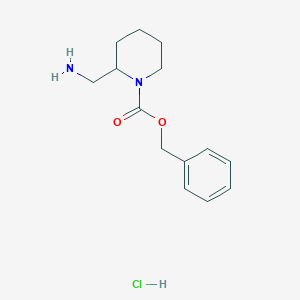
![3-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride](/img/structure/B1520854.png)
![N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1520856.png)
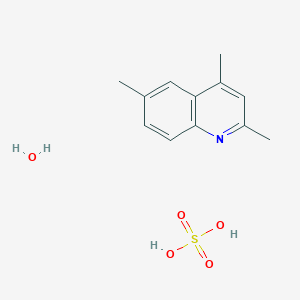

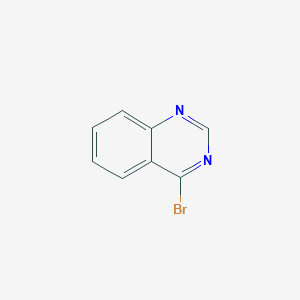
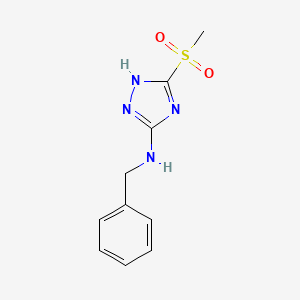



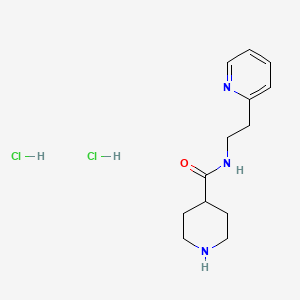
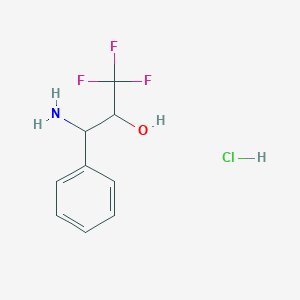
![N-{[4-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B1520873.png)
